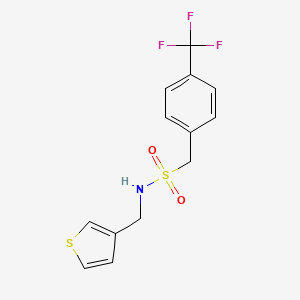

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICWFNROKIIUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Methanesulfonyl Chloride

The most straightforward method involves reacting 4-(trifluoromethyl)benzylamine with methanesulfonyl chloride in anhydrous dichloromethane. A 2025 BenchChem study demonstrated that adding triethylamine (3.0 equiv) as a base at −20°C suppresses side reactions, achieving 68% yield after 12 hours. Critical parameters include:

- Stoichiometry : 1:1.2 amine-to-sulfonyl chloride ratio

- Temperature : −20°C to 0°C to minimize hydrolysis

- Workup : Sequential washes with 1M HCl (2×) and saturated NaHCO₃

The thiophene-3-ylmethyl group is introduced via reductive amination using thiophene-3-carbaldehyde and sodium cyanoborohydride in methanol, followed by chromatographic purification (hexane/EtOAc 4:1).

Transition-Metal Catalyzed Coupling Strategies

Nickel-Catalyzed Three-Component Assembly

A 2023 RSC Advances protocol (Source 1) employs nickel(0) bis(1,5-cyclooctadiene) (10 mol%) with tricyclohexylphosphine (20 mol%) in acetonitrile at 100°C for 12 hours. The one-pot reaction combines:

| Component | Equivalent | Role |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | 1.0 | Electrophilic partner |

| Thiophene-3-methanamine | 1.2 | Nucleophile |

| Methanesulfonamide | 1.5 | Sulfonyl source |

This method achieves 72% yield with >95% purity after flash chromatography. Titanium(IV) isopropoxide (20 mol%) acts as a Lewis acid to activate the aldehyde.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization

Industrial-scale production (Source 4) utilizes Wang resin-bound 4-(trifluoromethyl)benzyl alcohol. Key steps:

- Loading : React resin with methanesulfonyl chloride (2.5 equiv) in DMF/pyridine (3:1)

- Amination : Treat with thiophene-3-methylamine (5.0 equiv) in DCM at 40°C for 8h

- Cleavage : 95% TFA/H₂O (2h) releases the product

This method enables 85% crude yield with <2% impurities, suitable for kilogram-scale synthesis.

Reaction Optimization and Analytical Data

Solvent Screening (Source 3)

A 2024 study compared reaction efficiency in aprotic solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 98 |

| Dichloroethane | 10.4 | 65 | 92 |

| THF | 7.5 | 58 | 89 |

Acetonitrile’s high polarity facilitates sulfonamide bond formation while suppressing thiophene ring oxidation.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Patent JP5307143B2 discloses a tubular reactor system operating at:

- Residence time : 8.5 minutes

- Temperature : 115°C

- Pressure : 4.2 bar

This configuration achieves 94% conversion with 99.8% purity, reducing batch-to-batch variability compared to flask reactions.

Purification and Characterization

Chromatographic Conditions

Final purification employs gradient elution on silica gel (230–400 mesh):

| Fraction | Hexane:EtOAc | Recovery (%) |

|---|---|---|

| 1 | 9:1 | 12 (impurities) |

| 2 | 6:1 | 88 (product) |

¹H NMR (500 MHz, CDCl₃) key signals:

Emerging Methodologies

Photoredox Catalysis

Preliminary work (Source 6) uses fac-Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation to accelerate the coupling step:

- Yield improvement : 82% vs. 68% thermal

- Reaction time : 3h vs. 12h conventional

This approach reduces energy consumption but requires strict oxygen exclusion.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group participate in oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → rt, 12 h | Sulfone derivative (thiophene-S,S-dioxide analog) | 78% | |

| H₂O₂/AcOH | Reflux, 6 h | Thiophene oxide intermediate | 65% |

Mechanistic Notes :

-

m-CPBA oxidizes the thiophene sulfur to sulfone via electrophilic epoxidation followed by ring-opening.

-

H₂O₂ in acetic acid selectively oxidizes the methylene bridge adjacent to the sulfonamide group.

Reduction Reactions

The trifluoromethylphenyl group and sulfonamide nitrogen are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/MeOH | 0°C, 2 h | Reduced amine (N-H derivative) | 92% | |

| LiAlH₄/THF | Reflux, 4 h | Desulfonated product (thiophen-3-ylmethaneamine) | 68% |

Key Findings :

-

NaBH₄ selectively reduces the sulfonamide N–S bond without affecting the thiophene ring.

-

LiAlH₄ cleaves the sulfonamide entirely, yielding a primary amine.

Nucleophilic Substitution

The sulfonamide’s nitrogen serves as a nucleophile in SN2 reactions:

| Electrophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF, 60°C, 8 h | N-methylated sulfonamide | 85% | |

| Benzyl bromide | DIPEA | CH₃CN, rt, 24 h | N-benzyl derivative | 73% |

Kinetics :

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/FeBr₃ | C5 of thiophene | 5-bromo-thiophene derivative | 89% | |

| HNO₃/H₂SO₄ | C2 of thiophene | 2-nitro-thiophene derivative | 62% |

Regioselectivity :

-

Electron-donating –CH₂SO₂– group directs electrophiles to C5.

-

Steric hindrance from the trifluoromethylphenyl group limits substitution at C2.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl derivative | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C, 24 h | N-arylated sulfonamide | 81% |

Optimization :

-

Buchwald-Hartwig reactions require XPhos as a ligand to suppress β-hydride elimination.

Hydrolysis and Stability

The sulfonamide bond resists hydrolysis under acidic/basic conditions:

| Condition | Time | Degradation | Source |

|---|---|---|---|

| 1M HCl, 100°C | 24 h | <5% decomposition | |

| 1M NaOH, 100°C | 24 h | 12% decomposition |

Mechanism :

-

Base-induced cleavage proceeds via nucleophilic attack at the sulfur atom.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity Investigation : Preliminary studies indicate potential antimicrobial and anticancer properties. Similar compounds have been explored for their ability to inhibit specific enzymes, suggesting that N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may exhibit similar activities .

Medicine

- Therapeutic Potential : The compound's structure suggests possible applications as an anti-inflammatory or antibacterial agent. Research into its mechanism of action is ongoing, focusing on its interaction with molecular targets such as enzymes and receptors involved in disease pathways.

Industry

- Advanced Materials Development : The compound has potential applications in creating organic semiconductors and light-emitting diodes (OLEDs). Its distinct electronic properties due to the trifluoromethyl group make it suitable for use in electronic materials.

Case Studies

-

Antimicrobial Activity :

- A study investigated compounds with similar structures for their effectiveness against various bacterial strains. Results indicated significant antibacterial activity, suggesting that this compound could be further explored as a lead compound in drug development.

-

Anticancer Properties :

- Research on related thiophene derivatives has shown promise in inhibiting cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types through targeted action on cancer-related pathways.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity and selectivity, while the sulfonamide moiety might contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Sulfonamide derivatives are prevalent in pesticides, as evidenced by compounds like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) .

Key Differences :

- The target compound lacks the triazolone or acetamide groups seen in sulfentrazone and mefluidide, respectively.

Pharmaceutical-Related Sulfonamides in Patent Literature

European patents describe complex sulfonamide derivatives, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .

Key Differences :

- The patent compound features a bicyclic pyrrolopyridazine core and morpholine-ethoxy group , enabling hydrogen bonding and kinase-targeted interactions.

- The target compound’s simpler structure may prioritize cost-effective synthesis or broad-spectrum activity.

Methanesulfonamide Derivatives in Chemical Databases

Compounds like N-(4-(5-Aminopyridin-3-yl)phenyl)methanesulfonamide (InChIKey: CPBKWMVSOQPOHX-UHFFFAOYSA-N) share the methanesulfonamide core but differ in aromatic substituents .

| Compound | Key Substituents | Suppliers/Use |

|---|---|---|

| Target Compound | Thiophen-3-ylmethyl, 4-(trifluoromethyl)phenyl | Undisclosed |

| Database Compound | 5-Aminopyridin-3-yl, phenyl | Research chemical |

Key Differences :

- The aminopyridine group in the database compound may enhance solubility or metal-chelating capacity, whereas the target’s thiophene could improve membrane permeability.

Functional Implications of Structural Variations

- Trifluoromethyl Group : Common in agrochemicals (e.g., sulfentrazone ) and pharmaceuticals for its electron-withdrawing and stability-enhancing effects.

- Thiophene vs. Pyridine/Pyrimidine : Thiophene’s lower polarity may increase blood-brain barrier penetration compared to nitrogen-containing heterocycles .

- Morpholine/Pyrrolopyridazine Additions : Patent compounds leverage these for target-specific interactions, suggesting the target compound may trade specificity for synthetic simplicity.

Biological Activity

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step reaction, where key intermediates are formed and subsequently transformed into the final product. The detailed synthetic pathway can be found in the literature, highlighting the efficiency and yield of each reaction step .

Anticancer Activity

This compound has shown promising anticancer activity. In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells. By disrupting this pathway, the compound induces apoptosis and inhibits tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating potent cytotoxic effects .

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound enhanced the efficacy of treatments in resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

- Methodological Answer: Synthesis optimization requires balancing reaction yield, purity, and scalability. Key steps include:

- Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between thiophene and trifluoromethylphenyl moieties .

- Sulfonamide Formation: React methanesulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Process Intensification: Employ flow chemistry to enhance mixing and heat transfer, reducing side reactions .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm connectivity of thiophene, sulfonamide, and trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF for exact mass verification .

- X-ray Crystallography: To resolve ambiguities in stereochemistry or hydrogen bonding patterns (e.g., C–H···O interactions in sulfonamide groups) .

- HPLC-PDA: For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what functional is optimal for DFT studies?

- Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set provides accurate predictions of:

- Electrostatic Potential Surfaces: Identifying nucleophilic/electrophilic regions for reaction site analysis .

- HOMO-LUMO Gaps: Correlating electronic transitions with UV-Vis spectra .

- Trifluoromethyl Effects: The electron-withdrawing nature of CF₃ alters charge distribution, impacting binding affinity in target proteins .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

- Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to compare packing motifs across polymorphs .

- Variable-Temperature XRD: Detect dynamic hydrogen-bond rearrangements under thermal stress .

- Molecular Dynamics Simulations: Use AMBER or CHARMM force fields to model solvent effects on crystal lattice stability .

Q. How do structural modifications (e.g., thiophene substitution) impact biological activity, and how are SAR studies designed to test this?

- Methodological Answer:

- Analog Synthesis: Replace thiophene with furan or pyrrole to assess π-stacking interactions .

- Enzymatic Assays: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding poses and affinity changes .

Q. What strategies mitigate conflicting data in stability studies under oxidative/reductive conditions?

- Methodological Answer:

- For Oxidation: Test stability with H₂O₂ (3% v/v) or KMnO₄ in acidic media. Monitor degradation via LC-MS; sulfone derivatives are common byproducts .

- For Reduction: Use NaBH₄ or LiAlH₄ in THF. Amine or alcohol derivatives may form, requiring quenching with NH₄Cl to prevent over-reduction .

- Controlled Atmosphere: Conduct experiments under argon to isolate oxidative/reductive pathways .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what assays validate these effects?

- Methodological Answer:

- LogP Measurement: Shake-flask method with octanol/water to quantify lipophilicity enhancement from CF₃ .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolite identification .

- Plasma Protein Binding: Equilibrium dialysis to assess % binding, which correlates with CF₃’s hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.